REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH3:4][N:5]([CH2:18][C:19]#[CH:20])[C:6](=[O:17])OC1C=CC([N+]([O-])=O)=CC=1>C1COCC1.ClCCl>[CH3:1][N:2]([CH3:3])[C:6]([N:5]([CH3:4])[CH2:18][C:19]#[CH:20])=[O:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-nitrophenyl methyl(prop-2-yn-1-yl)carbamate
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
CN(C(OC1=CC=C(C=C1)[N+](=O)[O-])=O)CC#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction solution purified by chromatography on silica
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)N(CC#C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 164 mg | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |